

Tnik-IN-8 in vivo efficacy studies in xenograft models

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Compound of Interest

Compound Name: Tnik-IN-8

Cat. No.: B15136945

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Tnik-IN-8: In Vivo Efficacy in Xenograft Models Application Notes and Protocols for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for evaluating the in vivo efficacy of **Tnik-IN-8**, a potent and selective inhibitor of Traf2- and NCK-interacting kinase (TNIK). The information compiled herein is based on preclinical studies utilizing human colorectal cancer xenograft models. These protocols are intended to serve as a comprehensive guide for researchers investigating the anti-tumor properties of TNIK inhibitors.

Introduction

Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[1][2] Aberrant activation of the Wnt pathway is a well-established driver in a variety of human cancers, particularly colorectal cancer.[3] TNIK functions as a key downstream regulator in this pathway, making it an attractive therapeutic target.[3][4] Small molecule inhibitors of TNIK, such as **Tnik-IN-8**, have shown promise in preclinical cancer models by suppressing tumor growth. This document outlines the methodologies for assessing the in vivo anti-tumor activity of **Tnik-IN-8** in xenograft models, providing researchers with the necessary information to design and execute robust preclinical efficacy studies.

Data Presentation: In Vivo Efficacy of TNIK Inhibitors

The following tables summarize quantitative data from in vivo studies of **Tnik-IN-8** and other notable TNIK inhibitors in various xenograft models.

Table 1: Efficacy of **Tnik-IN-8** (Compound 35b) in HCT116 Xenograft Model

Compound	Cell Line	Animal Model	Dosing Regimen	Outcome	Reference
Tnik-IN-8 (35b)	HCT116 (colorectal carcinoma)	Not Specified	50 mg/kg, p.o., twice daily	Suppressed tumor growth	

Table 2: Efficacy of NCB-0846 in Xenograft Models

Compound	Cell Line / Model	Animal Model	Dosing Regimen	Outcome	Reference
NCB-0846	HCT116 (colorectal carcinoma)	BALB/c-nu/nu mice	Not Specified, p.o.	Suppressed tumor growth	
NCB-0846	Patient-Derived Xenograft (colorectal cancer)	Not Specified	Not Specified, p.o.	Decreased small intestine tumor growth	
NCB-0846	LK2 (TNIKhigh Lung Squamous Cell Carcinoma)	Subcutaneous xenograft	Not Specified	Significantly enhanced efficacy of ionizing radiation	

Table 3: Efficacy of Mebendazole in Colon Cancer Xenograft Model

Compound	Cell Line	Animal Model	Dosing Regimen	Outcome	Reference
Mebendazole	HT29 (colorectal adenocarcinoma)	Mice	0.05 of LD50, i.p., every other day for 35 days	Significantly reduced tumor volume and weight	

Experimental Protocols

This section provides detailed protocols for conducting in vivo efficacy studies of **Tnik-IN-8** using a human colorectal cancer xenograft model.

Cell Culture and Preparation

- **Cell Line:** HCT116 (human colorectal carcinoma) is a commonly used cell line for this type of study.
- **Culture Conditions:** Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Harvesting:** When cells reach approximately 80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
- **Cell Viability:** Assess cell viability using a method such as trypan blue exclusion. Viability should be >95%.
- **Preparation for Injection:** Resuspend the cells in sterile PBS or a suitable medium at the desired concentration for injection (e.g., 5×10^6 to 1×10^7 cells in 50-100 μ L). Keep the cell suspension on ice until injection.

Animal Model and Tumor Implantation

- **Animal Strain:** Immunodeficient mice, such as BALB/c-nu/nu or NOD-SCID, are suitable for establishing xenografts.

- Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
- Subcutaneous Implantation:
 - Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
 - Shave and sterilize the injection site on the flank of the mouse.
 - Inject the prepared HCT116 cell suspension (e.g., 5×10^6 cells in 100 μ L) subcutaneously into the flank.
- Tumor Growth Monitoring:
 - Monitor the animals regularly for tumor formation.
 - Once tumors are palpable, measure their dimensions (length and width) using calipers two to three times per week.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Width}^2 \times \text{Length}) / 2$.
 - Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Tnik-IN-8 Administration

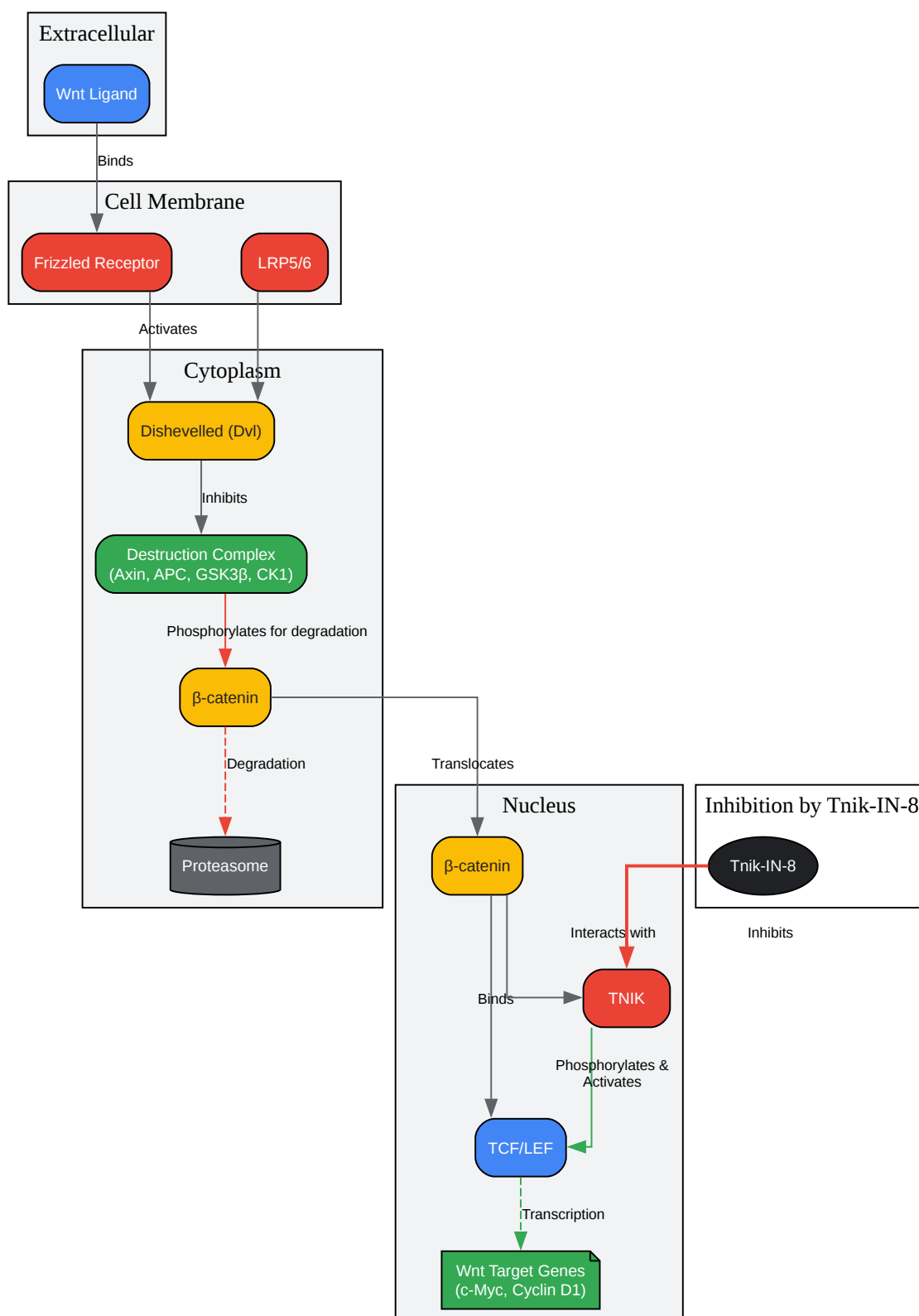
- Formulation: Prepare **Tnik-IN-8** in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
- Dosing: Based on published data, a starting dose of 50 mg/kg administered orally twice daily can be used. Dose optimization studies may be required.
- Administration: Administer the drug or vehicle to the respective groups via oral gavage.
- Treatment Schedule: Continue treatment for a predetermined period (e.g., 21-28 days), monitoring tumor growth and animal well-being.

Efficacy and Toxicity Assessment

- **Tumor Growth Inhibition (TGI):** At the end of the study, calculate the TGI% using the formula:
$$\text{TGI\%} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100.$$
- **Body Weight:** Monitor the body weight of the animals two to three times per week as an indicator of systemic toxicity.
- **Clinical Observations:** Observe the animals daily for any signs of distress or toxicity.
- **Endpoint:** At the conclusion of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizations

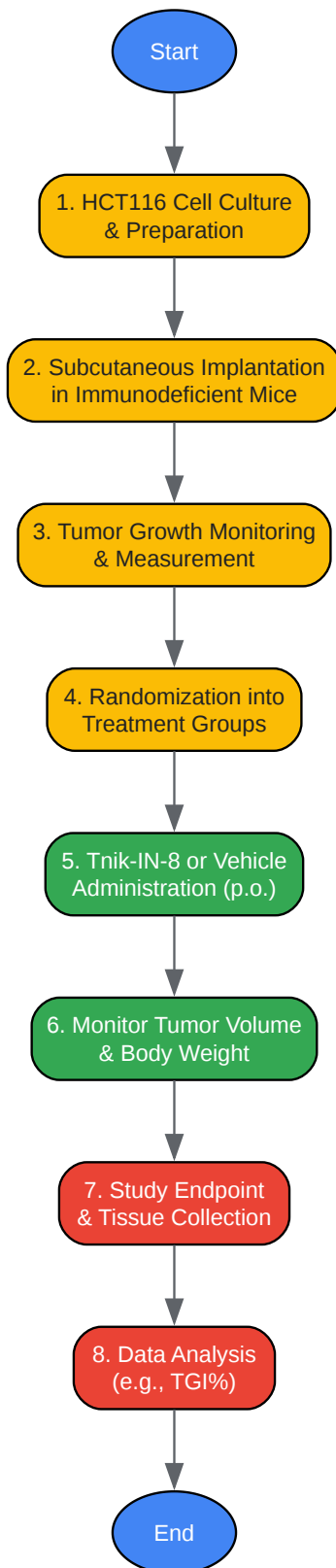
Signaling Pathway



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Caption: Canonical Wnt signaling pathway and the role of TNIK.

Experimental Workflow



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Caption: Experimental workflow for a **Tnik-IN-8** xenograft study.

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